Potency Comparison: GDC-0334 vs. HC-030031 in Human TRPA1 Calcium Flux Assays
GDC-0334 exhibits approximately 3,600-fold higher potency than the widely used tool compound HC-030031 in human TRPA1 calcium flux assays. This substantial potency differential has significant implications for both in vitro and in vivo experimental design, as the micromolar concentrations required for HC-030031 activity may introduce off-target effects and solubility limitations [1][2].
| Evidence Dimension | Human TRPA1 inhibition potency |
|---|---|
| Target Compound Data | IC₅₀ = 1.7 nM |
| Comparator Or Baseline | HC-030031: IC₅₀ = 6.2 μM (6,200 nM) |
| Quantified Difference | ~3,600-fold higher potency for GDC-0334 |
| Conditions | CHO cells expressing human TRPA1; calcium-based FLIPR assay; AITC or cinnamaldehyde agonist stimulation |
Why This Matters
This >3,600-fold potency advantage enables lower compound usage, reduced solvent exposure in in vivo studies, and a wider therapeutic window, critical for both cost efficiency and data reliability in preclinical research.
- [1] Balestrini A, et al. A TRPA1 inhibitor suppresses neurogenic inflammation and airway contraction for asthma treatment. J Exp Med. 2021;218(4):e20201637. PMID: 33620419 View Source
- [2] Eid SR, et al. HC-030031, a TRPA1 selective antagonist, attenuates inflammatory- and neuropathy-induced mechanical hypersensitivity. Mol Pain. 2008;4:48. PMID: 18954467 View Source
